molecular formula C6H8N2O4 B14636855 2-methyl-1H-imidazole;oxalic acid CAS No. 52511-92-9

2-methyl-1H-imidazole;oxalic acid

Cat. No.: B14636855
CAS No.: 52511-92-9
M. Wt: 172.14 g/mol
InChI Key: LODFEEOBTARACT-UHFFFAOYSA-N
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Description

Properties

CAS No.

52511-92-9

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

2-methyl-1H-imidazole;oxalic acid

InChI

InChI=1S/C4H6N2.C2H2O4/c1-4-5-2-3-6-4;3-1(4)2(5)6/h2-3H,1H3,(H,5,6);(H,3,4)(H,5,6)

InChI Key

LODFEEOBTARACT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Chemical Structure and Formula

2-Methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate has the molecular formula C₄H₇N₂⁺·HC₂O₄⁻·2H₂O, with a molecular weight of 208.18 g/mol. The compound features a 2-methylimidazolium cation paired with a hydrogen oxalate anion, with two water molecules incorporated into its crystal structure. The structural arrangement is characterized by specific hydrogen bonding interactions that stabilize the formation of this molecular salt.

Crystal Structure

The compound crystallizes in the monoclinic system, space group P2₁/n, with the following unit cell parameters:

  • a = 6.7139(7) Å
  • b = 9.5116(7) Å
  • c = 15.2115(13) Å
  • β = 101.151(6)°
  • V = 953.07(15) ų
  • Z = 4

In the crystal structure, cations and anions are positioned alternately along an infinite ribbon and linked together through bifurcated N—H⋯(O,O) hydrogen bonds. The water molecules of crystallization link the chains into (10-1) bilayers, with the methyl groups of the cations organized in an isotactic manner.

Synthesis Methods

Direct Reaction Method

The primary synthesis method for 2-methyl-1H-imidazol-3-ium hydrogen oxalate involves the direct reaction between 2-methyl-1H-imidazole and oxalic acid in an aqueous solution. This straightforward approach yields high-quality crystals suitable for structural characterization and further applications.

Reaction Procedure

The synthesis follows this general procedure:

  • Prepare equimolar solutions of 2-methyl-1H-imidazole and oxalic acid dihydrate (H₂C₂O₄·2H₂O) in water
  • Mix the solutions at room temperature, creating a clear aqueous solution
  • Allow the mixture to crystallize, typically through slow evaporation of the solvent at moderate temperature (approximately 333 K)

The reaction can be represented as follows:

C₄H₆N₂ (2-methyl-1H-imidazole) + H₂C₂O₄ (oxalic acid) → C₄H₇N₂⁺·HC₂O₄⁻ (2-methyl-1H-imidazol-3-ium hydrogen oxalate)

In the dihydrate form, two water molecules are incorporated during crystallization.

Reaction Conditions and Optimization

Table 1: Optimal Conditions for Direct Reaction Synthesis

Parameter Condition Notes
Molar Ratio 1:1 Equimolar amounts of 2-methyl-1H-imidazole and oxalic acid are essential for optimal yield
Solvent Water Promotes proper crystallization and hydration
Temperature Room temperature (~301 K) for reaction; 333 K for evaporation Higher temperatures during evaporation facilitate crystal growth
Crystallization Method Slow evaporation Produces needle-shaped colorless crystals
Reaction Time Approximately one week Allows for complete crystal formation
Typical Yield ~65% Based on reported experimental yields

From laboratory investigations, this method has demonstrated a yield of approximately 65.5% when conducted under the conditions specified above, resulting in needle-shaped colorless crystals suitable for structural analysis.

Alternative Synthesis Approaches

While the direct reaction method is the most commonly reported and straightforward approach, variations in reaction conditions can be implemented to modify crystal morphology and purity.

Solvent Variation Method

The choice of solvent system can significantly influence the crystallization process and resulting crystal properties:

  • Water-Methanol System : The reaction can be performed by introducing a methanol solution to an aqueous mixture of the reactants, which may enhance crystallization through controlled solubility changes
  • Mixed Solvent Systems : Using a combination of solvents with different polarities can lead to modifications in crystal habit and size
Modified Crystallization Techniques

Various crystallization techniques can be employed to optimize crystal quality:

  • Vapor Diffusion : Place a small volume of the aqueous reaction mixture in a container, which is then placed in a larger sealed container containing a volatile solvent. As the solvent slowly diffuses into the reaction mixture, crystallization occurs
  • Slow Cooling : After preparing the reaction mixture at elevated temperature, allow it to cool slowly to room temperature to promote orderly crystal growth
  • Seed Crystal Addition : Introduction of seed crystals to a supersaturated solution can initiate and control the crystallization process

Characterization Methods

Spectroscopic Analysis

FT-IR Spectroscopy

FT-IR spectroscopy provides valuable information about the structural features of 2-methyl-1H-imidazol-3-ium hydrogen oxalate. The characteristic absorption bands can be assigned to specific functional groups within the molecular salt.

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm⁻¹) Assignment
3512 O-H stretching (hydrogen oxalate)
3188, 3151 N-H stretching vibrations (imidazolium)
2923 C-H stretching vibrations (imidazolium ring)
1514 N-H bending vibrations
1438 C-H bending vibrations
1242 Symmetric CO₂ stretching or C-N stretching (imidazolium)
1000-1100 C-N deformation vibrations, rocking CH₃ vibrations
765, 753 Imidazolium out-of-plane ring vibrations

The FT-IR spectrum confirms the presence of both the 2-methylimidazolium cation and the hydrogen oxalate anion in the compound.

X-Ray Crystallography

X-ray crystallography provides detailed insights into the molecular structure and packing arrangements of 2-methyl-1H-imidazol-3-ium hydrogen oxalate dihydrate crystals.

Data Collection Parameters

Table 3: X-Ray Diffraction Data Collection Parameters

Parameter Value
Temperature 115 K
Radiation Mo Kα (λ = 0.71073 Å)
Detector Bruker APEXII CCD diffractometer
Crystal Dimensions 0.30 × 0.10 × 0.08 mm
Crystal System Monoclinic
Space Group P2₁/n
Reflections (collected/independent) 15445/2187
Hydrogen Bonding Network

The compound exhibits an extensive hydrogen bonding network that plays a crucial role in its crystal structure.

Table 4: Hydrogen Bond Geometry

D—H⋯A D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°)
N1—H1⋯O3 0.88 1.94 2.811(2) 172
N1—H1⋯O1 0.88 2.50 2.991(2) 116
N2—H2⋯O4ⁱ 0.88 1.97 2.842(2) 169
N2—H2⋯O2ⁱ 0.88 2.49 2.977(2) 116
O1—H1A⋯O5 0.84 1.69 2.5234(19) 169
O6—H6A⋯O2ⁱⁱ 0.85 2.02 2.7893(19) 150
O6—H6B⋯O3ⁱⁱⁱ 0.85 1.87 2.700(2) 166
O5—H5A⋯O6 0.85 1.82 2.672(2) 176
O5—H5B⋯O4ⁱᵛ 0.85 1.88 2.720(2) 167

Symmetry codes: (i) x, y−1, z; (ii) −x+1/2, y−1/2, −z+1/2; (iii) −x+1, −y+1, −z+1; (iv) x−1/2, −y+3/2, z−1/2.

Applications and Significance

The synthesis and structural characterization of 2-methyl-1H-imidazol-3-ium hydrogen oxalate provides valuable insights for crystal engineering and supramolecular chemistry. The compound demonstrates the following potential applications:

  • Pharmaceutical Research : Potential antimicrobial activity makes this compound of interest for drug development
  • Crystal Engineering : Serves as a model system for understanding hydrogen bonding networks and supramolecular assembly
  • Material Science : Provides insights into the development of functional materials with specific physical properties
  • Coordination Chemistry : May serve as a ligand or precursor in the synthesis of coordination compounds

Scientific Research Applications

2-Methyl-1H-imidazole;oxalic acid is a compound that arises from the reaction between 2-methyl-1H-imidazole and oxalic acid. It is also known as 2-methyl-1H-imidazolium hydrogen oxalate. This molecular salt is composed of a cation derived from 2-methyl-1H-imidazole and an anion from oxalic acid, typically crystallizing as a dihydrate. The molecular formula is C4H7N2O4.

The synthesis involves mixing equimolar amounts of 2-methyl-1H-imidazole and oxalic acid in an aqueous solution, leading to the formation of the imidazolium cation and the hydrogen oxalate anion, which then crystallize to form the solid compound.

This compound has applications in diverse scientific domains. Interaction studies have shown that it can form stable complexes with certain proteins and nucleic acids, suggesting potential roles in biochemical processes or drug design. Spectroscopic techniques have provided insights into how the compound may influence biological systems.

Scientific Research Applications

This compound has a wide range of applications in scientific research.

Use in Chemistry

This compound serves as a precursor in the synthesis of various heterocyclic compounds.

Antimicrobial Studies

Research indicates that this compound exhibits notable biological activity, particularly in antimicrobial studies. It has been assessed for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent. The presence of the imidazole ring is often associated with biological activity due to its ability to interact with biological macromolecules.

Binding Affinity with Biomolecules

Interaction studies have focused on its binding affinity with biomolecules. Research has shown that the compound can form stable complexes with certain proteins and nucleic acids, suggesting potential roles in biochemical processes or drug design. Spectroscopic techniques have elucidated the nature of these interactions, providing insights into how the compound may influence biological systems.

Comparison with Similar Compounds

Key Research Findings

Synergistic Use in Ionic Compounds

The ethyl group introduces disorder, affecting crystallinity .

Q & A

Q. What experimental methods are recommended for detecting oxalic acid in biological samples, such as urine or plant tissues?

A colorimetric assay using kits (e.g., Sigma-Aldrich’s oxalate detection kit) is widely employed. This method involves enzymatic oxidation of oxalate, generating a chromogenic product measurable at 590 nm. Validation includes spiking samples with known oxalate concentrations and comparing recovery rates against standards . For plant-pathogen interactions, oxalic acid quantification via HPLC coupled with UV detection (λ = 210 nm) is preferred due to its sensitivity in distinguishing oxalate from other organic acids .

Q. How can 2-methyl-1H-imidazole derivatives be synthesized and structurally validated?

Synthesis typically involves condensation reactions under reflux conditions. For example, 2-methyl-1H-imidazole derivatives are synthesized by reacting substituted anilines with aldehydes in ethanol or DMF, catalyzed by acidic or basic agents. Structural validation includes:

  • IR spectroscopy : Confirming N-H stretches (~3400 cm⁻¹) and C=N bonds (~1600 cm⁻¹).
  • NMR : ¹H and ¹³C spectra verify substituent positions (e.g., methyl groups at δ 2.3 ppm in ¹H NMR).
  • Elemental analysis : Matching experimental C/H/N ratios with theoretical values (e.g., ±0.3% deviation) .

Q. What are effective organic acids for ultrasonic-assisted removal of metals from catalysts, and what conditions optimize this process?

Oxalic acid outperforms acetic acid and EDTA in leaching metals (e.g., V, Fe, Ni) under ultrasound. Optimal conditions include:

  • Temperature : 70°C.
  • Ultrasonic power : 250 W.
  • Time : 30 min. Mixed oxalic/acetic acid (1:1 molar ratio) achieves 40.7% V removal while preserving catalyst microstructure .

Advanced Research Questions

Q. How do oxalic acid and malonic acid differ in molecular aggregation behavior, and what experimental evidence supports this?

Molecular dynamics simulations reveal oxalic acid forms polydisperse, irregular clusters (max size: 60 molecules), while malonic acid aggregates into large spherical structures. Experimental validation includes:

  • Dynamic light scattering (DLS) : Polydispersity indices >0.3 for oxalic acid vs. <0.1 for malonic acid.
  • Transmission electron microscopy (TEM) : Visual confirmation of spherical vs. irregular morphologies .

Q. What statistical approaches optimize oxalic acid production in fungal bioprocesses?

Central Composite Design (CCD) with ANOVA is used to model factors (e.g., pH, temperature, carbon source). Key steps:

  • Factor screening : Identify significant variables (e.g., glucose concentration, p < 0.05).
  • Response surface methodology (RSM) : Predict optimal conditions (e.g., 28°C, pH 5.5) yielding 12.8 g/L oxalic acid.
  • Lack-of-fit testing : Ensure model validity (p > 0.1 indicates non-significant error) .

Q. How does oxalic acid enhance hematite dissolution in mixed acid systems, and what mechanistic insights exist?

In H₂SO₄-oxalic acid mixtures, oxalate acts as a ligand, forming soluble Fe(III)-oxalate complexes (e.g., [Fe(C₂O₄)₃]³⁻). Kinetic studies show:

  • Activation energy : 45 kJ/mol (lower than pure H₂SO₄ systems, indicating catalytic dissolution).
  • Acid ratio optimization : 1:2 (H₂SO₄:oxalic acid) increases dissolution rates by 300% .

Q. What role does oxalic acid dihydrate play in atmospheric ice nucleation, and how is this studied experimentally?

In supercooled H₂SO₄/OA/H₂O droplets, oxalic acid dihydrate nucleates ice via heterogeneous pathways. Experimental methods include:

  • Freezing assays : Monitoring ice crystal formation at -30°C with 13 wt% oxalic acid.
  • Time-resolved X-ray diffraction : Confirming dihydrate crystal structure (d-spacing = 4.2 Å). <1% of ice crystals trigger oxalate nucleation under typical cloud conditions .

Q. How can Box-Behnken experimental design improve oxalic acid pretreatment of biomass for sugar recovery?

Key factors (time, acid concentration, solid ratio) are optimized via RSM:

  • Reducing sugar yield : 90.3% with 5% oxalic acid at 45 min (vs. 82.3% for H₂SO₄).
  • Enzymatic hydrolysis synergy : Pretreated biomass releases 85% glucose in 24 h. Cost analysis shows oxalic acid reduces pretreatment expenses by 30% compared to sulfuric acid .

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